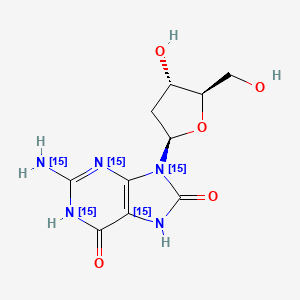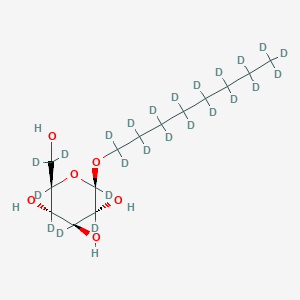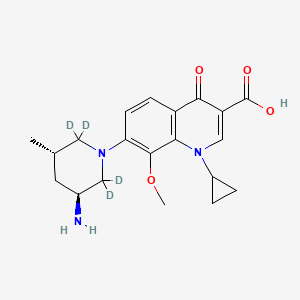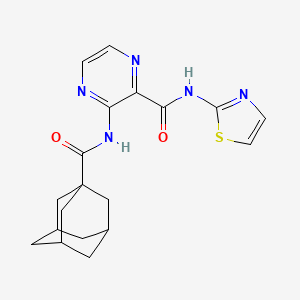
8-Hydroxy-2'-deoxyguanosine-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2’-deoxyguanosine-15N5 is a stable isotope-labeled analog of 8-Hydroxy-2’-deoxyguanosine, a critical biomarker for oxidative stress and DNA damage. This compound is widely used in scientific research to study oxidative DNA damage and its implications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-deoxyguanosine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine base. This can be achieved through a multi-step synthetic process that includes the protection of functional groups, selective nitration, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-deoxyguanosine-15N5 involves large-scale synthesis using automated systems to maintain consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2’-deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different physiological conditions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Hydroxy-2’-deoxyguanosine-15N5. These products are essential for understanding the compound’s role in oxidative stress and DNA damage .
Scientific Research Applications
8-Hydroxy-2’-deoxyguanosine-15N5 is extensively used in scientific research to study oxidative DNA damage and its implications in various fields:
Mechanism of Action
8-Hydroxy-2’-deoxyguanosine-15N5 exerts its effects by incorporating into DNA and undergoing oxidative modifications. The primary molecular target is the guanine base in DNA, where it forms 8-hydroxyguanine upon oxidation. This modification can lead to G→T transversions, which are mutagenic and contribute to carcinogenesis . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-2’-deoxyguanosine: The non-labeled analog used as a biomarker for oxidative stress.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another oxidized form of deoxyguanosine used in similar studies.
8-Oxoguanosine: A related compound used to study RNA oxidation.
Uniqueness
8-Hydroxy-2’-deoxyguanosine-15N5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various experimental settings. This makes it a valuable tool for studying the dynamics of oxidative DNA damage and repair mechanisms .
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI Key |
HCAJQHYUCKICQH-JPVJISKASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C3=C(C(=O)[15NH]C(=[15N]3)[15NH2])[15NH]C2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)


![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)


![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)

![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
